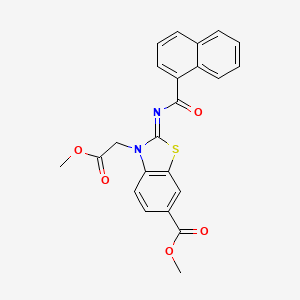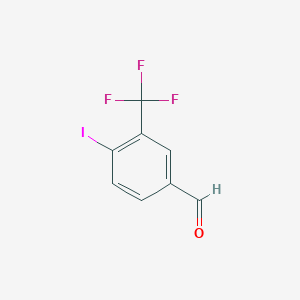![molecular formula C18H23N3O4 B2716742 3-(4-formyl-2-methoxyphenoxy)-N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide CAS No. 2094878-41-6](/img/structure/B2716742.png)
3-(4-formyl-2-methoxyphenoxy)-N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-formyl-2-methoxyphenoxy)-N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide, also known as FMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPP is a synthetic compound that can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-(4-formyl-2-methoxyphenoxy)-N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide is not well understood. However, studies have shown that this compound can bind to specific biological molecules such as proteins and nucleic acids. This binding leads to a change in the fluorescence intensity of this compound, which can be used to detect the presence of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound has low toxicity towards various biological systems such as cells and tissues. This property makes this compound an ideal candidate for use in various experiments that require low toxicity compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 3-(4-formyl-2-methoxyphenoxy)-N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide is its high selectivity and sensitivity towards various biological molecules. This property makes this compound an ideal candidate for use in various imaging techniques. Another advantage of this compound is its low toxicity towards various biological systems, which makes it an ideal candidate for use in various experiments. However, one of the limitations of this compound is its high cost of synthesis, which limits its widespread use.
Zukünftige Richtungen
There are various future directions for the use of 3-(4-formyl-2-methoxyphenoxy)-N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide in scientific research. One of the significant future directions is the development of new synthesis methods that are more cost-effective and efficient. Another future direction is the use of this compound in various imaging techniques for the detection of specific biological molecules. Additionally, this compound can be used in various experiments to study the interaction between biological molecules and their environment.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various fields of scientific research. This compound can be synthesized using various methods and has a high selectivity and sensitivity towards various biological molecules. This compound has low toxicity towards various biological systems, which makes it an ideal candidate for use in various experiments. However, the high cost of synthesis limits its widespread use. There are various future directions for the use of this compound in scientific research, including the development of new synthesis methods and the use of this compound in various imaging techniques.
Synthesemethoden
3-(4-formyl-2-methoxyphenoxy)-N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-formyl-2-methoxyphenol with N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-formyl-2-methoxyphenoxy)-N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide has potential applications in various fields of scientific research. One of the significant applications of this compound is its use as a fluorescent probe for imaging biological systems. This compound has been shown to have high selectivity and sensitivity towards various biological molecules such as proteins and nucleic acids. This property makes this compound an ideal candidate for use in various imaging techniques such as fluorescence microscopy and flow cytometry.
Eigenschaften
IUPAC Name |
3-(4-formyl-2-methoxyphenoxy)-N-(2-methyl-2-pyrazol-1-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,21-9-4-8-20-21)13-19-17(23)7-10-25-15-6-5-14(12-22)11-16(15)24-3/h4-6,8-9,11-12H,7,10,13H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVZFVKMXBGIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCOC1=C(C=C(C=C1)C=O)OC)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

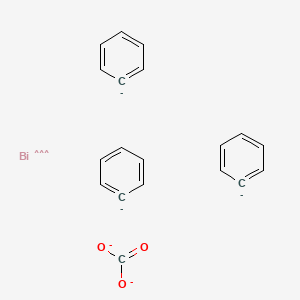
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716661.png)
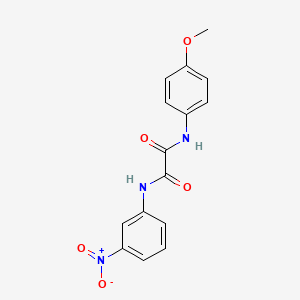

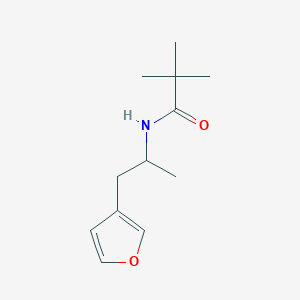
![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2716670.png)

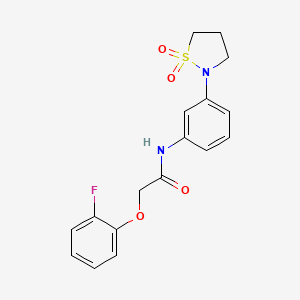
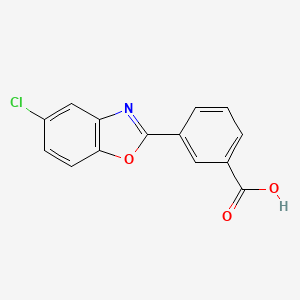
![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2716675.png)
![(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716677.png)

